molecular formula C22H27N5O2 B2691287 6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione CAS No. 899726-66-0

6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2691287
M. Wt: 393.491
InChI Key: MJDNFZYGIMLWPA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Mesoionic Purinone Analogs Synthesis

Mesoionic compounds, including imidazo[1,2-c]-pyrimidine-2,7-diones, which are structurally related to purines, have been synthesized and studied for their chemical properties, such as undergoing hydrolytic ring-opening reactions. These studies provide foundational knowledge for understanding the chemical behavior of complex purinone analogs, potentially leading to novel applications in chemical synthesis and material science (Coburn & Taylor, 1982).

Receptor Affinity Studies

Compounds with purine structures, including those resembling "6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione," have been evaluated for their affinity towards serotoninergic and dopaminergic receptors. These studies aim at understanding the molecular interactions between purine analogs and receptors, which could lead to the development of new therapeutic agents targeting neurological disorders (Zagórska et al., 2015).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have demonstrated potential as luminescence sensors for detecting benzaldehyde-based derivatives. This application highlights the versatility of purine analogs in the development of new materials for chemical sensing and environmental monitoring (Shi et al., 2015).

Purine Alkaloids from Marine Sources

Research on marine organisms has led to the isolation of purine alkaloids with novel structures, showcasing the diversity of purine-based compounds in nature and their potential for biotechnological and pharmacological applications (Qi, Zhang, & Huang, 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-13(2)10-11-25-20(28)18-19(24(6)22(25)29)23-21-26(18)12-15(4)27(21)17-9-7-8-14(3)16(17)5/h7-9,12-13H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNFZYGIMLWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-dimethylphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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